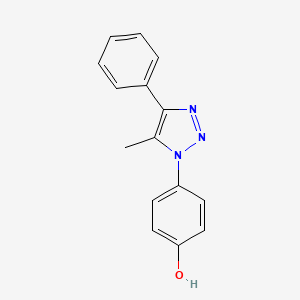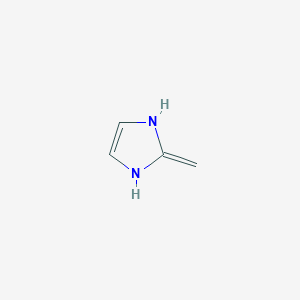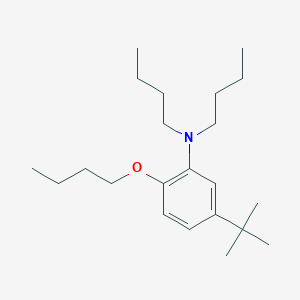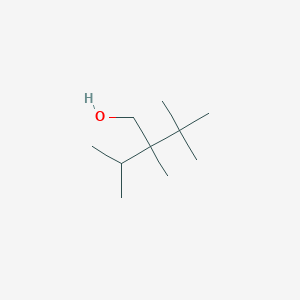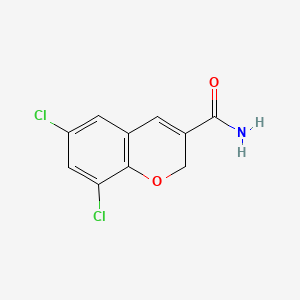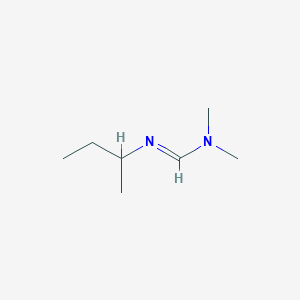
1H-Imidazole, 2,2'-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a pentanediylbis(oxy-4,1-phenylene) linkage, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that can be scaled up efficiently. The use of N-heterocyclic carbenes as catalysts has become commonplace, providing a robust and recyclable method for producing substituted imidazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated reagents and can occur at multiple positions on the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butylhydroperoxide (TBHP)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds like aryl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include key metabolic routes, making it a valuable tool for studying biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- 1H-Imidazole, 1,2-dimethyl-
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene
Uniqueness: What sets 1H-Imidazole, 2,2’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro- apart from similar compounds is its unique pentanediylbis(oxy-4,1-phenylene) linkage. This structural feature imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and targeted drug design .
Eigenschaften
CAS-Nummer |
80498-67-5 |
|---|---|
Molekularformel |
C23H28N4O2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O2/c1(2-16-28-20-8-4-18(5-9-20)22-24-12-13-25-22)3-17-29-21-10-6-19(7-11-21)23-26-14-15-27-23/h4-11H,1-3,12-17H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
OIXYPNVIRVOZFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
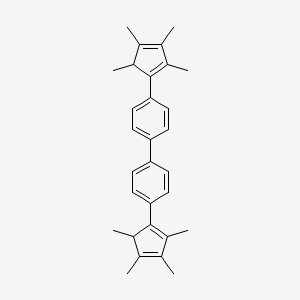
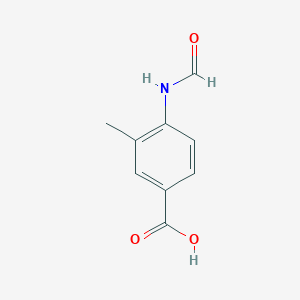
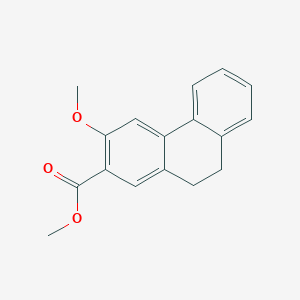
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
